molecular formula C15H17NO3 B8655694 3-Benzyloxy-1-(2-hydroxyethyl)-2-methylpyridin-4-one

3-Benzyloxy-1-(2-hydroxyethyl)-2-methylpyridin-4-one

Cat. No.: B8655694
M. Wt: 259.30 g/mol
InChI Key: YSLBANZJGCOUTB-UHFFFAOYSA-N
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Description

3-Benzyloxy-1-(2-hydroxyethyl)-2-methylpyridin-4-one is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-(2-hydroxyethyl)-2-methyl-3-phenylmethoxypyridin-4-one

InChI

InChI=1S/C15H17NO3/c1-12-15(14(18)7-8-16(12)9-10-17)19-11-13-5-3-2-4-6-13/h2-8,17H,9-11H2,1H3

InChI Key

YSLBANZJGCOUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCO)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Benzyloxy-2-methyl-4-pyrone (4.8 g), prepared as described under Example 10, and 2-hydroxyethylamine (1.22 g) are dissolved in water (220 ml) and ethanol (100 ml) containing sodium hydroxide (2 g) is added. The mixture is stirred at room temperature for 6 days and is then acidified with concentrated hydrochloric acid to pH 2, and evaporated to dryness. The resulting colourless solid is washed with water and extracted into chloroform (2×50 ml). The chloroform extracts are combined, dried over magnesium sulphate, and evaporated to yield 3-benzyloxy-1-(2'-hydroxyethyl)-2-methylpyrid-4-one, as a white solid (3.4 g), m.p. 198°-199° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Quantity
220 mL
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solvent
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Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
100 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of the product from (1) in ethanol:water (300 ml:300 ml) containing 5% aqueous sodium hydroxide (2 ml) was treated with ethanolamine (17 ml) and then refluxed for 18 hours with rapid stirring. The resultant solution was cooled and adjusted to pH 1 with concentrated hydrochloric acid. The solid which formed on cooling was extracted with hot absolute ethanol and the precipitate obtained on cooling was taken up in diethylether, the solution being filtered and evaporated to dryness by rotary evaporation to give the title compound in 44.94% yield, m.p. 191.5°-193° C.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
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0 (± 1) mol
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Yield
44.94%

Synthesis routes and methods III

Procedure details

3-Benzyloxy-2-methyl-4-pyrone (4.8 g), prepared as described under (J), and 2-hydroxyethylamine (1.22 g) are dissolved in water (220 ml) and ethanol (100 ml) containing sodium hydroxide (2 g) is added. The mixture is stirred at room temperature for 6 days and is then acidified with concentrated hydrochloric acid to pH 2, and evaporated to dryness. The resulting colourless solid is washed with water and extracted into chloroform (2×50 ml). The chloroform extracts are combined, dried over magnesium sulphate, and evaporated to yield 3-benzyloxy-1-(2'-hydroxyethyl)-2-methylpyrid-4-one, as a white solid (3.4 g), m.p. 198°-199° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
( J )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
220 mL
Type
solvent
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

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